Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy-
Description
The compound Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy- is a structurally complex sulfonamide derivative characterized by a central acetamide group linked to a phenyl ring substituted with both a phenoxy moiety and an acetylamino sulfonyl group. This architecture positions it within a broader class of N-phenylacetamide sulphonamides, which are known for their pharmacological versatility, including analgesic, anti-inflammatory, and antimicrobial activities . For instance, compounds like N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) and N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) demonstrate the importance of sulfonamide functionalization in modulating biological activity .
Properties
CAS No. |
58590-30-0 |
|---|---|
Molecular Formula |
C16H16N2O5S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H16N2O5S/c1-12(19)18-24(21,22)15-9-7-13(8-10-15)17-16(20)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
KEQQGUMEQPYRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 4-Nitroaniline
4-Nitroaniline undergoes sulfonation using chlorosulfonic acid under controlled conditions to yield 4-nitrobenzenesulfonyl chloride. This intermediate is critical for introducing the sulfonyl group. Reaction conditions include:
Reduction to 4-Aminobenzenesulfonamide
The nitro group is reduced to an amine using catalytic hydrogenation or tin(II) chloride in hydrochloric acid:
Acetylation of the Amine Group
The free amine is acetylated using acetic anhydride in pyridine:
Preparation of 2-Phenoxyacetyl Chloride
The phenoxy moiety is introduced via 2-phenoxyacetyl chloride, synthesized from phenol and chloroacetyl chloride.
Phenoxyacetic Acid Synthesis
Phenol reacts with chloroacetic acid in alkaline conditions:
Conversion to Acid Chloride
The carboxylic acid is treated with oxalyl chloride to form the reactive acyl chloride:
Coupling of Intermediate Components
The final step involves coupling 4-((acetylamino)sulfonyl)aniline with 2-phenoxyacetyl chloride to form the target acetamide.
Amide Bond Formation
The amine reacts with the acyl chloride in the presence of a base:
Alternative Coupling Reagents
For substrates sensitive to acyl chlorides, carbodiimide-based reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) are employed:
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acyl Chloride Coupling | 2-Phenoxyacetyl chloride | Et₃N, DCM, 4h | 70–75 | High reactivity, short reaction time | Sensitivity to moisture |
| TBTU-Mediated Coupling | TBTU, lutidine | Dry DCM, 0°C–25°C | 80–85 | Mild conditions, higher yield | Cost of coupling reagents |
| One-Pot Multi-Step | Chloroacetyl chloride, K₂CO₃ | Reflux, 6h | 65–70 | Fewer purification steps | Lower yield due to side reactions |
Industrial-Scale Production Considerations
Scalable synthesis requires optimization of:
-
Solvent Recovery : DCM and ethanol are recycled via distillation.
-
Automation : Continuous flow reactors for sulfonation and acetylation steps improve reproducibility.
-
Quality Control : HPLC monitoring of intermediates ensures ≥98% purity.
Challenges and Mitigation Strategies
Sulfonation Side Reactions
Over-sulfonation is minimized by:
Hydrolysis of Acyl Chlorides
Moisture-sensitive steps are conducted under nitrogen or argon atmospheres.
Recent Advances in Methodology
Enzymatic Acetylation
Lipase-catalyzed acetylation reduces energy consumption:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like phenol and bases such as sodium hydroxide (NaOH) are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted acetamide and sulfonyl derivatives.
Scientific Research Applications
Analgesic Activity
Recent studies have indicated that derivatives of this compound exhibit significant analgesic properties. For instance, compounds like N-(4-((4-methyl-1-piperazinyl)sulfonyl)phenyl)acetamide were found to demonstrate analgesic effects comparable to paracetamol, making them potential candidates for pain management therapies .
Anti-Cancer Properties
Acetamide derivatives have shown promise in anti-cancer research. For example, a series of acetamide sulfonamide analogs were synthesized and tested for cytotoxic activity against various human cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer). Some compounds demonstrated remarkable activity, suggesting their potential as anti-cancer agents .
Enzyme Inhibition
Research has highlighted the enzyme inhibitory potential of new sulfonamides containing acetamide moieties. These compounds were evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in treating Type 2 Diabetes Mellitus and Alzheimer’s disease, respectively .
Table 1: Summary of Biological Activities
Therapeutic Applications
The therapeutic implications of N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxyacetamide extend beyond pain relief and cancer treatment. Its ability to inhibit specific enzymes opens avenues for developing treatments for metabolic disorders and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The sulfonyl group is particularly important for its interaction with biological molecules, as it can form strong hydrogen bonds and electrostatic interactions.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Pathways: The compound can influence various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Pharmacological Activity: Piperazinyl and pyrimidinyl substituents (e.g., compounds 35 and 5) enhance analgesic and antitubercular activities, respectively, likely through interactions with neurotransmitter receptors or enzyme inhibition . The target compound’s phenoxy group may confer unique binding kinetics or selectivity.
- Synthetic Flexibility: Derivatives like N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide highlight the role of electron-withdrawing groups (e.g., nitro) in stabilizing intermediates for heterocyclic synthesis . The acetylamino sulfonyl group in the target compound could similarly facilitate nucleophilic substitution or coupling reactions.
Physicochemical and Spectral Properties
Comparative spectral data from synthesized analogs reveal trends in functional group interactions:
Analysis :
- The consistent presence of CONH (1680–1681 cm⁻¹) and SO₂NH (1144–1163 cm⁻¹) IR stretches across analogs confirms the stability of these groups under synthetic conditions .
- Aromatic proton signals in the 7.5–8.0 ppm range (¹H-NMR) align with the para-substituted phenyl ring common to these compounds .
Pharmacological and Therapeutic Potential
- Analgesic Activity: Compound 35, with a piperazinyl sulfonyl group, exhibits potency comparable to paracetamol, suggesting that bulky substituents may enhance central nervous system penetration or opioid receptor modulation . The target compound’s phenoxy group could mimic these effects by increasing lipophilicity.
- Antimicrobial Activity: Sulfonamide derivatives like N4-Acetylsulfamethazine (5) demonstrate efficacy against Mycobacterium tuberculosis, likely through dihydropteroate synthase inhibition . The acetylamino sulfonyl group in the target compound may similarly interfere with folate biosynthesis.
Biological Activity
Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy- (CAS Number: 303122-33-0) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes an acetylamino group and a phenoxy moiety. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 284.31 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activities of acetamide derivatives, particularly those containing sulfonamide groups, have been extensively studied. The following sections detail specific activities and findings related to this compound.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy-, possess activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Acetamide Derivative | S. aureus | 0.62 μg/mL |
| Acetamide Derivative | P. aeruginosa | 0.69 μg/mL |
These findings suggest that the compound may serve as a promising candidate for developing new antibacterial agents .
Anticancer Potential
In vitro studies have explored the anticancer properties of similar compounds, revealing that modifications to the phenyl ring can enhance activity against cancer cell lines. For example, certain derivatives showed IC50 values indicating effective inhibition of cell proliferation in human colon cancer cells .
Case Studies
- Case Study on Antimicrobial Properties : A study published in 2021 synthesized various acetamide derivatives and evaluated their antimicrobial efficacy. Among them, one derivative demonstrated superior activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by antibiotic-resistant organisms .
- Case Study on Anticancer Activity : Another investigation focused on the anticancer effects of phenoxy-substituted acetamides, revealing that specific substitutions could lead to significant cytotoxicity against breast cancer cell lines, with some compounds achieving over 50% inhibition at low concentrations .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of acetamide derivatives to target enzymes involved in bacterial metabolism and cancer cell proliferation. These studies indicate that the presence of hydrophilic substituents enhances binding interactions, thereby increasing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
